molecular formula C6H11NO B175744 1-Methylpyrrolidine-2-carbaldehyde CAS No. 13493-88-4

1-Methylpyrrolidine-2-carbaldehyde

Cat. No.: B175744
CAS No.: 13493-88-4
M. Wt: 113.16 g/mol
InChI Key: YKEKIXBCQILKAU-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-carbaldehyde is an organic compound featuring a five-membered pyrrolidine ring with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylpyrrolidine using oxidizing agents such as oxalyl chloride in the presence of dimethyl sulfoxide (DMSO) under controlled conditions . Another method includes the functionalization of preformed pyrrolidine rings, where the aldehyde group is introduced through selective oxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: 1-Methylpyrrolidine-2-carboxylic acid.

    Reduction: 1-Methylpyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylpyrrolidine-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-2-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and enhances its interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-Methylpyrrolidine-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde functional group on the pyrrolidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

1-methylpyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEKIXBCQILKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567674
Record name 1-Methylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13493-88-4
Record name 1-Methylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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